molecular formula C27H27BrN4O2S B297669 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide

2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide

Cat. No. B297669
M. Wt: 551.5 g/mol
InChI Key: MASXJRSBFOFEOT-JSADTUFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide, also known as BRD3308, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is not fully understood. However, it has been proposed that 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide inhibits the activity of bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. BRD4 has been shown to play a role in various diseases, such as cancer and inflammation, making it a potential therapeutic target.
Biochemical and Physiological Effects:
2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In a study conducted by Wang et al., 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting that it has anti-inflammatory effects. Additionally, 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest, indicating that it has potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with compared to larger molecules. Additionally, the synthesis of 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is relatively straightforward, which makes it accessible to researchers. However, one limitation of using 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret results.

Future Directions

There are several future directions for the use of 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide in scientific research. One direction is to further investigate its potential therapeutic applications in cancer and inflammation. Additionally, more studies are needed to elucidate its mechanism of action and identify potential targets. Furthermore, the development of more potent and selective inhibitors of BRD4, such as 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide, could lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide involves the reaction of 5-bromo-3-formylindole with cycloheptylthiourea in the presence of acetic acid. The resulting intermediate is then reacted with phenylhydrazine, followed by the addition of acetic anhydride to yield the final product. The synthesis of 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide has been reported in a patent by GlaxoSmithKline.

Scientific Research Applications

2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide has been shown to have potential therapeutic applications in various diseases, such as cancer and inflammation. In a study conducted by Zhang et al., 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide was found to have anti-inflammatory effects in a study conducted by Wang et al., where it was shown to reduce the production of pro-inflammatory cytokines in macrophages.

properties

Product Name

2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide

Molecular Formula

C27H27BrN4O2S

Molecular Weight

551.5 g/mol

IUPAC Name

2-[5-bromo-3-[(Z)-(3-cycloheptyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C27H27BrN4O2S/c28-19-12-13-23-22(15-19)18(16-31(23)17-25(29)33)14-24-26(34)32(21-10-6-1-2-7-11-21)27(35-24)30-20-8-4-3-5-9-20/h3-5,8-9,12-16,21H,1-2,6-7,10-11,17H2,(H2,29,33)/b24-14-,30-27?

InChI Key

MASXJRSBFOFEOT-JSADTUFQSA-N

Isomeric SMILES

C1CCCC(CC1)N2C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)/SC2=NC5=CC=CC=C5

SMILES

C1CCCC(CC1)N2C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)SC2=NC5=CC=CC=C5

Canonical SMILES

C1CCCC(CC1)N2C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC(=O)N)SC2=NC5=CC=CC=C5

Origin of Product

United States

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